molecular formula C19H16FN3O3S B2576665 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921543-67-1

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2576665
CAS No.: 921543-67-1
M. Wt: 385.41
InChI Key: WQECBWGBHHYCKW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 921543-67-1) is a chemical compound with the molecular formula C 19 H 16 FN 3 O 3 S and a molecular weight of 385.4 g/mol . It is a derivative of the acetamide class and features a pyridazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . Research into structurally related compounds, particularly those within the triazolopyridazine chemical series, has highlighted significant interest in their potent anti-parasitic properties . These related compounds have demonstrated high efficacy against Cryptosporidium parvum , with the most potent analogs achieving EC 50 values in the nanomolar range . The presence of specific substituents, such as the 4-fluorophenyl group and the methylsulfonyl moiety on the pyridazine ring, is often associated with enhanced biological activity and is a key focus of structure-activity relationship (SAR) studies . This compound is supplied For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQECBWGBHHYCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Addition of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, including:

  • Kinase Inhibition : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have shown potent activity against CSF1R (IC50 values around 5.5 nM), suggesting a potential role in cancer therapy .

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs can exhibit significant cytotoxicity against various cancer cell lines. The evaluation of such compounds often includes:

  • Cell Viability Assays : These assays are used to determine the effectiveness of the compound in inhibiting the growth of cancer cells. For example, compounds related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have shown promising results against cell lines like HT-29 and H460 .

Anti-inflammatory Properties

Given the presence of a methylsulfonyl group, this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Study 1: Kinase Inhibition

A study focusing on the structure-activity relationship (SAR) of related compounds identified key modifications that enhance kinase inhibition. The findings suggest that the incorporation of a pyridazinyl moiety significantly increases selectivity and potency against specific kinases involved in tumor growth.

CompoundTarget KinaseIC50 (nM)Selectivity
Compound ACSF1R5.5High
Compound BPDGFRβ13Moderate
Compound CVEGFR-20.6High

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound significantly reduce cell viability in colorectal and lung cancer models. The most effective derivative achieved an IC50 value of 7 nM against MKN-450 cells, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : N-(4-Fluorophenyl)-2-(1-(4-Fluorophenyl)-3-(Furan-2-Ylmethyl)-2,5-Dioxoimidazolidin-4-Yl)Acetamide (, Entry 18)

  • Core: Imidazolidinone (5-membered ring with two ketone groups).
  • Key Differences: Replaces pyridazine with an imidazolidinone core.
  • Impact : Reduced aromaticity compared to pyridazine, possibly lowering metabolic stability but improving solubility due to ketone groups. Used in biofilm inhibition studies, suggesting broader antimicrobial applications .

Compound B : CB-839 ()

  • Structure : 2-(Pyridin-2-Yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)Phenyl)Acetamido)Pyridazin-3-Yl)Butyl)-1,3,4-Thiadiazol-2-Yl)Acetamide
  • Core : Pyridazine with a thiadiazole side chain.
  • Key Differences : Thiadiazole and trifluoromethoxy substituents enhance lipophilicity (logP ~3.5 vs. target compound’s ~2.6).
  • Impact : CB-839 is a glutaminase inhibitor in clinical trials for cancer, indicating that pyridazine derivatives with extended hydrophobic chains exhibit potent enzyme inhibition .

Substituent Position and Functional Group Variations

Compound C : N-(3-Fluorophenyl)-2-{[4-(Prop-2-En-1-Yl)-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide ()

  • Substituents : 3-Fluorophenyl (vs. 4-fluorophenyl in target compound) and sulfanyl (S-) linkage (vs. sulfonyl).
  • target’s ~87.5 Ų) .

Compound D : N-(3-Chloro-4-Fluorophenyl)-2-(4-((6-(4-(Methylsulfonyl)Phenyl)Thieno[3,2-d]Pyrimidin-4-Yl)Amino)Phenyl)Acetamide ()

  • Core: Thieno[3,2-d]pyrimidine.
  • Substituents : Chlorine and fluorine on the phenyl ring; methylsulfonyl group retained.
  • Impact: The chloro-fluoro substitution enhances halogen bonding with targets, as seen in kinase inhibitors. The thienopyrimidine core may improve DNA intercalation but reduce solubility compared to pyridazine .

Physicochemical Property Comparison

Property Target Compound Compound A () CB-839 () Compound D ()
Molecular Weight ~413.4 g/mol ~484.5 g/mol ~636.6 g/mol ~545.0 g/mol
Hydrogen Bond Donors 1 2 3 2
TPSA (Ų) 87.5 95.2 112.0 98.7
Calculated logP 2.6 3.1 3.5 3.8
Rotatable Bonds 5 6 9 7
  • Key Insights :
    • The target compound’s lower logP (2.6) suggests better aqueous solubility than CB-839 (3.5) but reduced membrane permeability compared to Compound C.
    • Higher TPSA in CB-839 correlates with increased polar interactions but may limit blood-brain barrier penetration.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a fluorophenyl group, a pyridazine moiety with a methylsulfonyl substituent, and an acetamide functional group. This compound falls within the class of pyridazinone derivatives, which have been extensively studied for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C19H20F1N3O1S1C_{19}H_{20}F_{1}N_{3}O_{1}S_{1}, and its structure is characterized by the following key features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially increases biological activity.
  • Pyridazine Moiety : Known for its role in various pharmacological activities.
  • Methylsulfonyl Substituent : May improve solubility and bioavailability.

The biological activity of this compound is anticipated to be significant due to its structural features. Compounds similar to this have been shown to interact with various biological targets, including:

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, particularly in pathways related to inflammation and cancer.

Pharmacological Properties

Research has indicated that pyridazinone derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have been explored for their potential to inhibit inflammatory pathways.
  • Anticancer Activity : Similar structures have demonstrated efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide , a comparative analysis with structurally similar compounds is useful.

Compound NameStructureKey Features
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]AcetamideStructureContains a triazole moiety; potential anti-cancer activity.
4-Fluoro-N-(3-(6-(Methylsulfonyl)pyridazin-3-Yl)Phenyl)-3-(Trifluoromethyl)benzenesulfonamideStructureFluorine substitutions enhance lipophilicity; studied for anti-inflammatory properties.
N-(3-(6-Methylsulfonyl)pyridazin-3-Yl)PhenylacetamideStructureLacks fluorination; serves as a baseline for comparison.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide . For instance:

  • Anticancer Activity : A study evaluating similar pyridazinone derivatives found significant inhibition against cancer cell lines with IC50 values ranging from 1.32 µM to 5.89 µM, indicating strong potential for anticancer applications .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of related compounds, noting their ability to reduce pro-inflammatory cytokine production in vitro .
  • Mechanistic Studies : Molecular docking studies have suggested that the compound may effectively bind to target proteins involved in cancer progression, supporting its potential therapeutic role .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide with high purity?

  • Answer : A robust synthetic route involves refluxing intermediates in acetic anhydride, followed by purification via recrystallization (ethanol/water mixtures). For example, describes a similar synthesis where sulfonamide derivatives are acetylated under reflux, yielding crystals after slow evaporation. Purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .
Key Reaction Parameters
Reflux time: 30–60 minutes
Solvent: Acetic anhydride
Purification: Ethanol/H₂O

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • X-ray crystallography (for crystal packing and bond angles, as in and ).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methylsulfonyl and fluorophenyl groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₀H₁₆F₂N₄O₃S, exact mass 430.09 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer :

  • Solubility : >61.3 µg/mL in DMSO (similar to analogs in ).
  • Stability : Store at –20°C in inert atmospheres; degradation occurs at >100°C (TGA data from ).
    • Methodological Note : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do substituents (e.g., methylsulfonyl, fluorophenyl) influence the compound’s bioactivity and binding affinity?

  • Answer : The methylsulfonyl group enhances metabolic stability and lipophilicity (logP ~2.8), while the fluorophenyl moiety improves target selectivity via hydrophobic interactions. highlights trifluoromethyl groups increasing bioavailability, suggesting analogous mechanisms here. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding .
Substituent Effects
Methylsulfonyl: ↑ metabolic stability
Fluorophenyl: ↑ target selectivity

Q. What crystallographic data are available to guide drug design?

  • Answer : and report crystal structures of related acetamides, revealing:

  • Torsion angles : Nitro groups deviate ~16° from aromatic planes, affecting intermolecular interactions.
  • Hydrogen bonding : Head-to-tail C–H⋯O interactions stabilize crystal packing.
    • Application : Use Mercury software to model analogous interactions for co-crystallization trials .

Q. How can computational modeling predict this compound’s environmental fate or toxicity?

  • Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (t₁/₂ >60 days) and ecotoxicity (LC₅₀ for fish >100 mg/L). emphasizes studying abiotic/biotic transformations via HPLC-MS/MS in simulated environmental matrices .

Q. How to resolve contradictions in biological activity data across studies?

  • Answer :

  • Step 1 : Validate assay conditions (e.g., cell line authenticity, ATP levels for kinase assays).
  • Step 2 : Compare free vs. protein-bound concentrations (plasma protein binding >90% in analogs).
  • Step 3 : Use meta-analysis (e.g., random-effects models) to account for inter-study variability .

Methodological Guidance

Q. What experimental designs are optimal for in vitro pharmacological studies?

  • Answer : Use randomized block designs ( ) with:

  • Controls : Vehicle, positive (e.g., staurosporine for kinase inhibition).
  • Replicates : n=4 per group, 5–10 technical repeats to minimize batch effects.
  • Statistical analysis : Two-way ANOVA with Tukey’s post hoc test .

Q. How to assess the compound’s potential as a kinase inhibitor scaffold?

  • Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (IC₅₀ <1 µM suggests promiscuity).
  • Co-crystallization : Resolve binding modes with target kinases (e.g., JAK2 or EGFR).
  • SAR optimization : Replace pyridazine with pyrimidine () to modulate selectivity .

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